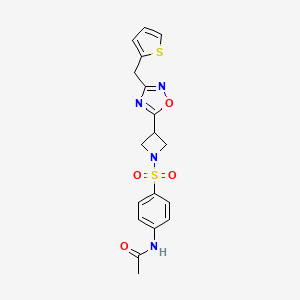

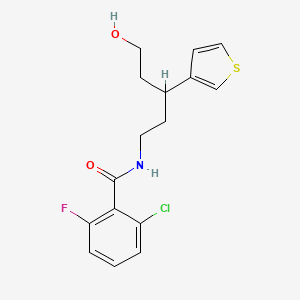

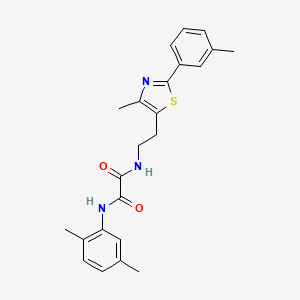

![molecular formula C7H5N3O2 B2715647 三唑并[1,5-a]吡啶-5-羧酸 CAS No. 1536980-41-2](/img/structure/B2715647.png)

三唑并[1,5-a]吡啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They contain aroyl and acetyl or ester groups in the pyrimidine ring . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

New triazolo[1,5-a]pyrimidines were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst was also introduced .Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . In most cases, the reaction proceeds under the conditions of acidic catalysis .科学研究应用

合成方法

三唑并[1,5-a]吡啶通过创新方法合成,这些方法有助于有机化学方法的进步。例如,通过苯碘双(三氟乙酸盐)介导的分子内环化,从 N-(吡啶-2-基)苯并咪酰胺合成 1,2,4-三唑并[1,5-a]吡啶,这代表了一种新策略。此过程具有直接氧化 N-N 键形成的特点,反应时间短且产率高,表明其在构建复杂分子中效率高且适用性强 (郑紫生等,2014)。

除草剂活性

对 1,2,4-三唑并[4,3-a]吡啶衍生物的研究发现,这些化合物对多种杂草具有显着的除草剂活性,表明它们是开发新型除草剂的潜在先导物。这些研究揭示了三唑并吡啶化合物在农业中的潜力,特别是在控制双子叶杂草方面 (刘兴海等,2015)。

生物活性

发现三唑并吡啶衍生物具有多种生物活性,包括抗菌、抗病毒、抗惊厥、抗真菌、抗癌和抗过敏特性。如此广泛的生物功效凸显了这些化合物在药学中开发新治疗剂的潜力 (N. M. Gandikota 等,2017)。

超分子化学

1,2,4-三唑并[1,5-a]吡啶的结构化学受取代基的影响,为药物开发和晶体工程提供了宝贵的见解。这些化合物在固态中形成多种超分子合成子,展示了结构修饰对其药物应用和晶体堆积的重要意义 (柴颖颖等,2019)。

药物化学

[1,2,4]三唑并[1,5-a]嘧啶支架以其广泛的药理活性而闻名,包括抗癌、抗菌和抗结核作用。该支架存在于各种临床试验和上市药物中,表明其在药物化学中开发具有多种功能基团的新型治疗剂方面具有巨大潜力 (S. Merugu 等,2022)。

作用机制

Mode of Action

The mode of action of Triazolo[1,5-a]pyridine-5-carboxylic acid involves its use as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Biochemical Pathways

Triazolo[1,5-a]pyridine-5-carboxylic acid affects the biochemical pathways involved in the synthesis of nitrogen-containing heterocycles . The compound undergoes transformations and cascade reactions involving metal carbenes .

Result of Action

The result of the action of Triazolo[1,5-a]pyridine-5-carboxylic acid is the formation of various types of nitrogen-containing heterocycles . These heterocycles have potential applications in various fields, including medicinal chemistry .

生化分析

Biochemical Properties

Triazolo[1,5-a]pyridine-5-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules . It acts as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Cellular Effects

Some studies suggest that it may have moderate antiproliferative activities against certain cancer cells .

Molecular Mechanism

The molecular mechanism of Triazolo[1,5-a]pyridine-5-carboxylic acid involves its role as a precursor of tautomeric 2-(diazomethyl)pyridines . This property allows it to be used in the synthesis of various types of nitrogen-containing heterocycles .

属性

IUPAC Name |

triazolo[1,5-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUKBVZIQVGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

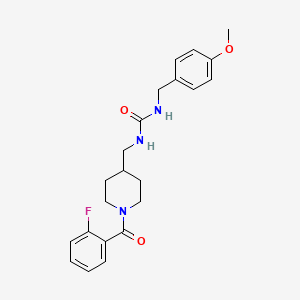

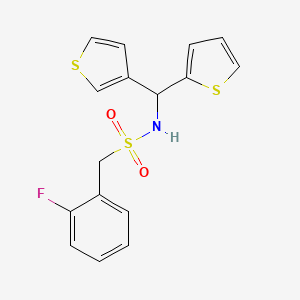

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)

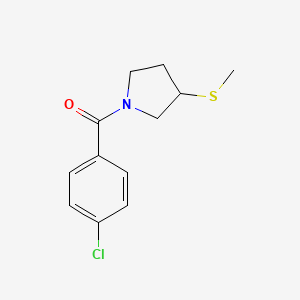

![7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol](/img/structure/B2715574.png)

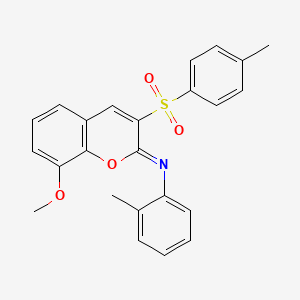

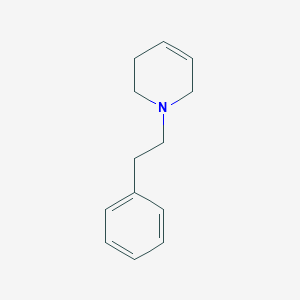

![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)

![1-(4-chlorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2715581.png)

![2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide](/img/structure/B2715583.png)